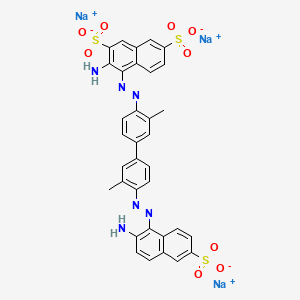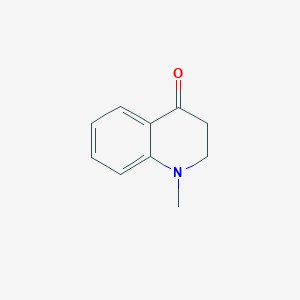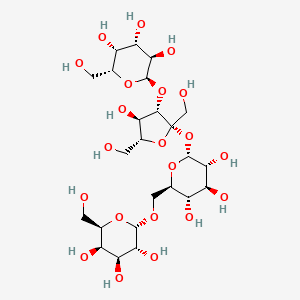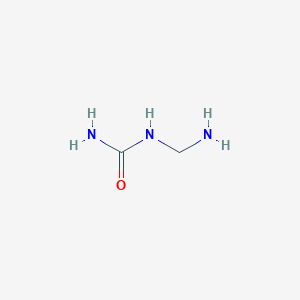
3-氯邻苯二酚
描述
Synthesis Analysis
The synthesis of 3-chlorocatechol derivatives involves various chemical reactions, including those facilitated by microorganisms. For instance, Pseudomonas putida GJ31 uses chlorocatechol 2,3-dioxygenase, an enzyme that productively converts 3-chlorocatechol, indicating a biological pathway for its synthesis from chlorobenzene pollutants (Kaschabek et al., 1998). Another approach involves the tandem synthesis of structurally novel 3-chloro-4-iodoisoxazoles, showcasing chemical methods for constructing related chlorocatechol frameworks (Wenwen Chen et al., 2015).
Molecular Structure Analysis
The molecular structure of 3-chlorocatechol has been detailed through the study of enzymes like 3-chlorocatechol 1,2-dioxygenase from Rhodococcus opacus. This enzyme, which contains a Fe(III) ion, is specialized in the aerobic biodegradation of chloro- and methyl-substituted catechols, providing insight into the structural adaptations for substrate specificity (Ferraroni et al., 2006).
Chemical Reactions and Properties
3-Chlorocatechol undergoes specific chemical reactions, notably in the presence of enzymes that lead to the degradation of chloroaromatic compounds. The enzyme chlorocatechol 2,3-dioxygenase, for example, catalyzes the conversion of 3-chlorocatechol to 2-hydroxymuconate via stoichiometric displacement of chloride, illustrating its reactivity and role in biodegradation pathways (Kaschabek et al., 1998).
科学研究应用
氯代化合物的降解
3-氯邻苯二酚在氯代化合物的降解中起着重要作用。 某些细菌,例如红球菌属、戈登菌属、微球菌属和节杆菌属,能够将3-氯苯甲酸 (3CBA) 分解成3-氯邻苯二酚 {svg_1}。 此过程有助于净化环境中的人为和自然来源的有毒稳定污染物 {svg_2}.
酶诱导
在这些细菌在 3CBA 存在的情况下生长期间,诱导了 3-氯苯甲酸 1,2-双加氧酶 (3CBDO) 酶 {svg_3}。 这种酶在分解过程中起着至关重要的作用,并且与在苯甲酸存在下生长时诱导的苯甲酸双加氧酶在底物特异性方面存在显著差异 {svg_4}.
中间体形成
在大多数情况下,观察到 4-氯邻苯二酚的形成是 3CBA 分解过程中唯一的关键中间体 {svg_5}。 然而,红球菌属不透明菌 1CP 菌株是一个例外,其细胞通过 3-氯邻苯二酚和 4-氯邻苯二酚两种途径分解 3CBA {svg_6}.
遗传编码
R. 不透明菌 6a 菌株被发现含有编码氯邻苯二酚 1,2-双加氧酶、氯粘康酸环异构酶和二烯内酯水解酶的基因 {svg_7}。 这些基因编码修饰的 4-氯邻苯二酚邻位裂解途径的酶 {svg_8}.
三羧酸循环中间体
将 3-氯苯甲酸 (3CBA) 转化为三羧酸循环的中间体需要一组特殊的酶,包括氯邻苯二酚 1,2-双加氧酶 (CCat 1,2-DO) 和氯粘康酸环异构酶 (CMCI) {svg_9}.
转化为 2-氯粘康酸
异源表达表明 CBA1A2A3A4 对 CB 转化为 3-氯邻苯二酚具有活性,而 CC12DOs 催化 3-氯邻苯二酚,将其转化为 2-氯粘康酸 {svg_10}.
作用机制
Target of Action
3-Chlorocatechol primarily targets enzymes involved in the degradation of chloroaromatic compounds . These enzymes include a second chlorocatechol 1,2-dioxygenase (ClcA2), a second chloromuconate cycloisomerase (ClcB2), a second dienelactone hydrolase (ClcD2), and a muconolactone isomerase-related enzyme (ClcF) . These enzymes play a crucial role in the degradation of chloroaromatic compounds, which are relatively persistent in the environment and often degrade slowly or incompletely .
Mode of Action
3-Chlorocatechol interacts with its targets through a series of enzymatic reactions. The compound is metabolized by the enzyme chlorocatechol 1,2-dioxygenase (ClcA2) to form 2-chloro-cis,cis-muconate . This intermediate is then transformed by chloromuconate cycloisomerase (ClcB2) to 5-chloromuconolactone . The 5-chloromuconolactone is then processed by a muconolactone isomerase-related enzyme (ClcF) to give cis-dienelactone . Finally, cis-dienelactone is hydrolyzed by dienelactone hydrolase (ClcD2) to maleylacetate .
Biochemical Pathways
The biochemical pathway affected by 3-Chlorocatechol is the degradation pathway of chloroaromatic compounds . This pathway involves the conversion of 3-Chlorocatechol to 2-chloro-cis,cis-muconate, 5-chloromuconolactone, cis-dienelactone, and finally to maleylacetate . This pathway represents a new evolutionary line of these activities .
Result of Action
The result of 3-Chlorocatechol’s action is the degradation of chloroaromatic compounds, which are environmental pollutants . The enzymatic reactions lead to the formation of less harmful compounds such as maleylacetate . This process helps in the bioremediation of environments contaminated with chloroaromatic compounds .
Action Environment
The action of 3-Chlorocatechol is influenced by environmental factors. For instance, the presence of chloroaromatic compounds in the environment can induce the expression of the enzymes that metabolize 3-Chlorocatechol . Furthermore, the efficiency of 3-Chlorocatechol degradation can be affected by factors such as temperature, pH, and the presence of other compounds . Therefore, the action, efficacy, and stability of 3-Chlorocatechol are highly dependent on the environmental conditions.
安全和危害
未来方向
属性
IUPAC Name |
3-chlorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKDZDYQXPOXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193181 | |
| Record name | 3-Chlorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4018-65-9 | |
| Record name | 3-Chlorocatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4018-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004018659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z3E1G971E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do bacteria degrade 3-chlorocatechol?
A1: Bacteria primarily degrade 3-chlorocatechol through two main pathways: the modified ortho-cleavage pathway and the meta-cleavage pathway. [, ]
Q2: Which enzymes are crucial for the degradation of 3-chlorocatechol?
A2: Key enzymes include:
- Chlorocatechol 1,2-dioxygenases: Catalyze the ring cleavage of 3-chlorocatechol in the ortho-cleavage pathway. [, ]
- Chloromuconate cycloisomerases: Transform the ring cleavage product of 3-chlorocatechol in the ortho-cleavage pathway. []
- Dienelactone hydrolases: Further degrade the intermediates of the ortho-cleavage pathway. []
- Chloromuconolactone dehalogenases: Remove chlorine from specific intermediates in the ortho-cleavage pathway. []
- Catechol 2,3-dioxygenases: Catalyze the ring cleavage of 3-chlorocatechol in the meta-cleavage pathway but are often inhibited by it. [, ]
Q3: Why is 3-chlorocatechol considered toxic to some bacteria?
A3: 3-Chlorocatechol can inactivate certain enzymes crucial for aromatic compound degradation, like catechol 2,3-dioxygenases, by forming reactive intermediates, such as acyl chlorides, during the meta-cleavage pathway. [, , ]
Q4: Are there bacteria that can tolerate 3-chlorocatechol toxicity?
A4: Yes, some bacteria have evolved mechanisms to overcome 3-chlorocatechol's toxicity. For example, Pseudomonas putida GJ31 possesses a unique catechol 2,3-dioxygenase resistant to inactivation by 3-chlorocatechol. [, ]
Q5: How do some bacteria overcome the inhibitory effects of 3-chlorocatechol on catechol 2,3-dioxygenase?
A5: Certain bacteria utilize a modified ortho-cleavage pathway for 3-chlorocatechol degradation, thus avoiding the formation of toxic intermediates that inhibit catechol 2,3-dioxygenase. []
Q6: Can bacteria adapt to degrade 3-chlorocatechol more efficiently?
A6: Yes, studies have shown that bacteria, like Rhodococcus opacus 1CP, can acquire the ability to mineralize compounds like 2-chlorophenol, leading to the development of a new modified ortho-cleavage pathway involving a 3-chlorocatechol branch. This adaptation involves enzymes with distinct properties compared to previously described pathways. [, ]
Q7: What is the molecular formula and weight of 3-chlorocatechol?
A7: The molecular formula of 3-chlorocatechol is C6H5ClO2, and its molecular weight is 144.56 g/mol.
Q8: What spectroscopic data are available for 3-chlorocatechol?
A8: Various spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR), have been employed to identify and characterize 3-chlorocatechol and its metabolites. [, , , ]
Q9: How are the genes involved in 3-chlorocatechol degradation organized?
A9: The genes responsible for 3-chlorocatechol degradation are often organized in clusters. For instance, in Pseudomonas stutzeri ZWLR2-1, the cnbCDEF gene cluster, similar to a cluster found in Sphingomonas sp. strain TFD44, is likely responsible for the complete conversion of 3-chlorocatechol to 3-oxoadipate. []
Q10: What insights do the genetic studies provide about the evolution of 3-chlorocatechol degradation pathways?
A10: Genetic analyses suggest that the catabolic clusters responsible for 3-chlorocatechol degradation likely evolved through a patchwork assembly process, combining genes from different pathways, such as nitroarene dioxygenases and chlorocatechol degradation pathways. This highlights the adaptability of bacteria in response to xenobiotic exposure. [, , , ]
Q11: Are there similarities between the regulatory mechanisms of different chlorocatechol degradation pathways?
A11: Studies have shown that LysR-type transcriptional regulators play a crucial role in regulating the expression of genes involved in the degradation of chlorocatechols. For instance, ClcR regulates the clcABD operon responsible for 3-chlorocatechol degradation, while CatR regulates the catBCA operon for catechol degradation. These regulators share significant sequence homology and bind to conserved DNA sequences, suggesting a common evolutionary origin for these regulatory systems. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,3,10,11-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-8-one](/img/structure/B1204674.png)









![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl (2R,3S,6R)-3-hydroxy-6-methyl-4-oxotetrahydro-2H-pyran-2-yl dihydrogen diphosphate](/img/structure/B1204691.png)
![[(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1204694.png)